molecular formula C14H10BrClN2S B7849513 5-(4-Bromophenyl)-4-chloro-6-ethylthieno[2,3-d]pyrimidine

5-(4-Bromophenyl)-4-chloro-6-ethylthieno[2,3-d]pyrimidine

Cat. No.: B7849513
M. Wt: 353.7 g/mol
InChI Key: WHRKBHIFNAJWPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromophenyl)-4-chloro-6-ethylthieno[2,3-d]pyrimidine is a complex organic compound characterized by its bromophenyl, chloro, and ethylthieno[2,3-d]pyrimidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-4-chloro-6-ethylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a bromophenyl boronic acid with a thieno[2,3-d]pyrimidine derivative in the presence of a palladium catalyst. The reaction conditions require a base, such as sodium carbonate, and a solvent like toluene or water.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH3) under basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific diseases.

Industry: Its unique chemical structure makes it valuable in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 5-(4-Bromophenyl)-4-chloro-6-ethylthieno[2,3-d]pyrimidine exerts its effects involves interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to inhibition or activation of certain biochemical processes.

Comparison with Similar Compounds

  • 5-(4-Bromophenyl)furfural

  • 5-(4-Bromophenyl)-1H-tetrazole

Uniqueness: Unlike these similar compounds, 5-(4-Bromophenyl)-4-chloro-6-ethylthieno[2,3-d]pyrimidine has a distinct thieno[2,3-d]pyrimidine core, which contributes to its unique chemical and biological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

5-(4-bromophenyl)-4-chloro-6-ethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2S/c1-2-10-11(8-3-5-9(15)6-4-8)12-13(16)17-7-18-14(12)19-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRKBHIFNAJWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(S1)N=CN=C2Cl)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.